Specific Scientific Field: Pharmaceutical Science, Microbiology
Summary of the Application: Ostruthin has been identified as a pluripotent antimicrobial and anthelmintic agent. It has shown promising results against Staphylococcus aureus and the nematode Caenorhabditis elegans .
Methods of Application or Experimental Procedures: The biochemometric approach ELINA was used to investigate the phytochemical characteristics of the multicomponent mixture of Peucedanum ostruthium extract (PO-E) to identify the anti-infective constituent(s) targeting Staphylococcus aureus and Caenorhabditis elegans .
Results or Outcomes Obtained: Heterocovariance analyses unambiguously identified ostruthin as an anti-staphylococcal constituent, which potently also inhibited Enterococcus spp. Anthelmintic activity against Caenorhabditis elegans was due to a combinatorial effect of ostruthin and isoimperatorin .
Specific Scientific Field: Pharmaceutical Science, Oncology
Summary of the Application: Alkyl triphenylphosphonium (TPP) derivatives from ostruthin have been evaluated for their potential as anti-inflammatory agents, specifically targeting the Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells .
Methods of Application or Experimental Procedures: The synthesis of alkyl TPP ostruthin derivatives was carried out, and their effects were evaluated on the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .
Results or Outcomes Obtained: The heptyl TPP ostruthin derivative (termed OS8) attenuated the up-regulation of ICAM-1 mRNA expression at concentrations higher than 40 µM in TNF-α-stimulated A549 cells. OS8 inhibited TNF-α-induced nuclear factor κB (NF-κB)-responsive luciferase reporter activity at concentrations higher than 40 µM .
Summary of the Application: Ostruthin has been found to have anti-mycobacterial potential and resistance modulating effects on ethidium bromide activity. The major antibacterial effect was attributed to ostruthin .
Methods of Application or Experimental Procedures: Peucedanum ostruthium extracts, fractions, and isolated compounds were investigated regarding their antimicrobial and resistance-modulatory effects as well as efflux pump inhibition in Mycobacterium smegmatis .
Results or Outcomes Obtained: The more lipophilic the substrate, the greater the antimicrobial effect. Imperatorin caused potent modulatory effects by interfering with the action of the major LfrA efflux pump in M. smegmatis .
Summary of the Application: Ostruthin, a coumarin found in Peucedanum ostruthium roots, shows pronounced antimycobacterial activity, comparable to ethambutol and isoniazid, with potential therapeutic applications in treating various Mycobacterial infections .
Ostruthin, scientifically known as 6-geranyl-7-hydroxycoumarin, is a naturally occurring compound belonging to the class of furanocoumarins. It is primarily extracted from the roots of various plants, particularly from the genus Peucedanum, which is known for its diverse biological activities. Ostruthin has garnered attention due to its potential therapeutic properties, including antimicrobial, anxiolytic, and antidepressive effects. Its unique structure, characterized by a geranyl group attached to a hydroxycoumarin backbone, contributes to its bioactivity and interaction with biological systems .
Studies suggest ostruthin might suppress the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in immune cells []. This indicates a potential role in reducing inflammation.
Ostruthin has shown inhibitory effects against various Mycobacterium species, including those associated with tuberculosis []. The exact mechanism of this action remains under investigation, but it might involve disrupting the bacterial cell wall or membrane.
Ostruthin exhibits a range of biological activities:
The synthesis of ostruthin can be achieved through several methods:
Ostruthin has several potential applications in various fields:
Studies on ostruthin's interactions reveal its ability to bind with various proteins and enzymes within the body. For example, its interaction with TREK-1 channels highlights its potential as a therapeutic agent for anxiety and depression. Furthermore, research indicates that ostruthin's hydrophobic interactions with cellular membranes could influence its bioavailability and efficacy .
Ostruthin shares structural similarities with several other coumarins and furanocoumarins. Notable compounds include:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Isoimperatorin | Furanocoumarin | Antimicrobial | Higher potency against specific pathogens |
Suberosin | Linear Coumarin | Antimicrobial | Exhibits different pharmacological profiles |
Bergapten | Furanocoumarin | Phototoxicity-related effects | Known for severe phototoxic reactions |
Ostruthin's uniqueness lies in its specific combination of antimicrobial activity and neuroprotective effects, setting it apart from these similar compounds. The presence of the geranyl group in ostruthin enhances its lipophilicity compared to others like isoimperatorin or suberosin, potentially influencing its distribution and activity within biological systems .
Ostruthin (C₁₉H₂₂O₃) is a prenylated coumarin characterized by a hydroxycoumarin core substituted with a geranyl chain at position 6 (Figure 1). Its molecular weight is 298.38 g/mol, and it exists as a crystalline solid under standard conditions.
Table 1: Molecular descriptors of ostruthin
Ostruthin was first isolated in 1874 from Peucedanum ostruthium (Apiaceae) by Gorup-Besanez, who named it after the plant’s synonym Imperatoria ostruthium. Early 20th-century studies by Jassoy (1890) elucidated its coumarin structure and geranyl substitution.
Table 2: Key historical developments
Year | Discovery | Researcher/Study |
---|---|---|
1874 | Initial isolation | Gorup-Besanez |
1890 | Structural elucidation | Jassoy |
2003 | Antimycobacterial activity | Schmidt et al. |
2011 | Antiproliferative mechanism | Dirsch et al. |
Ostruthin occurs primarily in Apiaceae species but has also been detected in Rutaceae and Flacourtiaceae plants.
Peucedanum ostruthium (Apiaceae):
Flacourtia jangomas (Flacourtiaceae):
Luvunga eleutherandra (Rutaceae):
Table 3: Botanical distribution of ostruthin
Ostruthin originates from the shikimate pathway via phenylpropanoid metabolism. The geranyl moiety is derived from the methylerythritol phosphate (MEP) pathway, with prenylation occurring at the coumarin core.
Ostruthin extraction from natural sources employs various solvent systems optimized for the compound's physicochemical properties. The coumarin structure of ostruthin, with its molecular formula C₁₉H₂₂O₃ and molecular weight of 298.38 Da, influences solvent selection and extraction efficiency [1] [2].
Dichloromethane represents the most extensively studied extraction solvent for ostruthin isolation from Peucedanum ostruthium rhizomes. Research demonstrates that dichloromethane extracts achieve a total coumarin content of 78%, with ostruthin constituting 41% of the total coumarin fraction [3] [4]. The extraction yield reaches approximately 6% per gram of dry plant material, establishing this method as highly efficient for initial crude extract preparation [5].
The dichloromethane extraction process involves maceration of dried, powdered plant material at room temperature, followed by solvent evaporation under reduced pressure at controlled temperatures below 45°C to prevent thermal degradation [3]. High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry profiling of dichloromethane extracts reveals consistent identification of seven major coumarins, with ostruthin as the predominant compound [4] [5].
Ethyl acetate extraction provides an environmentally favorable alternative to dichloromethane for ostruthin isolation. Studies on Peucedanum luxurians demonstrate that dichloromethane as extraction solvent yields higher concentrations of coumarins compared to other solvents in most analytical cases [6]. However, ethyl acetate maintains effectiveness while offering reduced toxicity concerns and improved safety profiles for large-scale operations [7].
Methanol extraction from Paramignya trimera roots achieves exceptional purity levels exceeding 99.1% for ostruthin, as confirmed by High-Performance Liquid Chromatography-Diode Array Detection analysis at 330 nm [8]. The methanol extraction protocol involves room temperature maceration followed by controlled evaporation under reduced pressure at 45°C [8].
Recent research identifies optimized solvent mixtures for enhanced extraction efficiency. A combination of ethyl acetate, dichloromethane, and hexane in the ratio 27.5:22.5:50 demonstrates extremely effective extraction of non-polar compounds from complex matrices [9]. This multi-solvent approach leverages complementary solubility properties to maximize compound recovery while minimizing co-extraction of unwanted materials.
The selection of extraction solvents requires consideration of multiple factors including target compound polarity, matrix compatibility, safety considerations, and downstream processing requirements [7]. For ostruthin, the moderate polarity and lipophilic characteristics favor organic solvents with intermediate polarity values.
High-Performance Liquid Chromatography serves as the cornerstone analytical and preparative technique for ostruthin purification and quantification. The development of robust High-Performance Liquid Chromatography methods requires systematic optimization of multiple parameters including stationary phase selection, mobile phase composition, and detection conditions [10] [11].
Reversed-phase C18 columns represent the standard choice for ostruthin analysis due to optimal retention and selectivity characteristics. Validated methods employ Acclaim C18 columns (150 × 2.1 mm, 3 μm particle size) and Aquasil C18 columns with identical dimensions [10] [11]. These stationary phases provide excellent separation of ostruthin from structurally related coumarins including oxypeucedanin, ostruthol, imperatorin, and isoimperatorin [10].
The C18 stationary phase chemistry offers several advantages for ostruthin analysis including consistent retention behavior, excellent peak symmetry, and compatibility with gradient elution systems [10]. Column temperature optimization typically ranges from 25-40°C, with minimal impact on selectivity but significant effects on analysis time and peak efficiency [12].
Mobile phase optimization for ostruthin analysis consistently employs acetonitrile-water systems modified with acetic acid to achieve optimal peak shape and retention [10] [11]. The addition of 0.01% acetic acid provides pH control and improves chromatographic performance through suppression of unwanted ionization effects [10] [11].
Gradient elution programs typically initiate with low organic content (10-20% acetonitrile) and progress to high organic composition (80-90% acetonitrile) over 15-30 minute time frames [10]. Flow rates of 1.0-1.5 mL/min optimize separation efficiency while maintaining reasonable analysis times [12].
Diode Array Detection provides comprehensive spectral information for ostruthin identification and purity assessment. Detection wavelengths of 280-320 nm offer optimal sensitivity for coumarin compounds while minimizing interference from co-extracted materials [10] [11]. Mass spectrometry detection using electrospray ionization enhances specificity and enables structural confirmation [10] [11].
Quantitative analysis methods demonstrate excellent analytical performance with correlation coefficients exceeding 0.999 across concentration ranges of 0.1-100 μg/mL [10]. Precision values typically achieve relative standard deviations below 2%, with accuracy measurements ranging from 98-102% recovery [10].
Centrifugal Partition Chromatography employs two immiscible liquid phases retained through centrifugal force, with separation based on differential partition coefficients between mobile and stationary phases [14] [16]. The technique utilizes rotating disc assemblies containing interconnected cells that function as individual separation units [16] [17].
The method demonstrates particular effectiveness for natural product purification due to its gentle processing conditions and absence of irreversible adsorption phenomena commonly encountered with silica-based stationary phases [15]. Centrifugal Partition Chromatography enables direct scale-up from analytical to preparative and production scales without fundamental method modification [14] [15].
Successful Centrifugal Partition Chromatography separation requires careful solvent system selection based on target compound partition coefficients [14] [18]. The partition coefficient, defined as the ratio of compound concentration in stationary phase to mobile phase, directly determines elution order and separation efficiency [14] [16].
Quantitative analysis of ostruthin requires comprehensive method validation following established pharmaceutical guidelines to ensure accuracy, precision, and reliability [19]. Validation protocols must address specificity, linearity, accuracy, precision, detection limits, quantification limits, and robustness parameters [19].
Standardized quality control procedures ensure consistent analytical performance and reliable quantitative results [19]. Quality control samples prepared at multiple concentration levels within the analytical range provide ongoing method performance monitoring [19].
System suitability testing establishes chromatographic system performance before sample analysis [19]. Parameters include retention time reproducibility, peak area precision, theoretical plate counts, and resolution between critical peak pairs [19]. Acceptance criteria typically require relative standard deviations below 2% for replicate injections [19].
Stability studies evaluate ostruthin stability under various storage and analytical conditions [19]. Room temperature stability typically extends 24 hours for prepared solutions, while frozen storage enables extended stability periods [19]. Autosampler stability assessments ensure sample integrity throughout analytical sequences [19].
Extraction Method | Source Plant | Purity Achieved (%) | Yield/Recovery | Solvent System |
---|---|---|---|---|
Dichloromethane Extraction | Peucedanum ostruthium | 78% total coumarins, 41% ostruthin | 6% per gram dry weight | Dichloromethane |
Ethyl Acetate Extraction | Peucedanum ostruthium | Not specified | Not specified | Ethyl acetate |
Methanol Extraction | Paramignya trimera | >99.1% | Not specified | Methanol |
Preparative HPLC | Peucedanum decursivum | 94.2% | 4.7 mg from 150 mg crude | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) |
High-Speed Counter-Current Chromatography | Peucedanum decursivum | 94.2% | 4.7 mg from 150 mg crude | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) |
Centrifugal Partition Chromatography | Paramignya trimera | 97.5% | High yield reported | n-hexane-ethyl acetate-methanol-water (2:1:2:1) |
HPLC Parameter | Typical Conditions | Optimal Range |
---|---|---|
Column Type | C18 Reversed Phase | Acclaim C18, Aquasil C18 |
Column Dimensions | 150 × 2.1 mm, 3 μm | 150-250 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile-water + 0.01% acetic acid | Gradient elution |
Flow Rate (mL/min) | 1.0-1.5 | Optimized for resolution |
Detection Wavelength (nm) | 280-320 | Diode Array Detection |
Injection Volume (μL) | 10-20 | Method dependent |
Run Time (min) | 15-30 | Fast separation protocols |
Temperature (°C) | 25-40 | Minimal selectivity impact |
Analytical Parameter | Typical Values | Validation Criteria |
---|---|---|
Linearity Range | 0.1-100 μg/mL | Wide dynamic range |
Correlation Coefficient (r²) | ≥ 0.999 | r² > 0.995 |
Precision (RSD %) | < 2.0% | RSD < 2% |
Accuracy (%) | 98-102% | 98-102% recovery |
Limit of Detection (LOD) | 0.01-0.05 μg/mL | S/N ≥ 3:1 |
Limit of Quantification (LOQ) | 0.03-0.15 μg/mL | S/N ≥ 10:1 |
Recovery (%) | 95-105% | 95-105% |
Stability | 24 hours at room temperature | Stable under analytical conditions |
Environmental Hazard